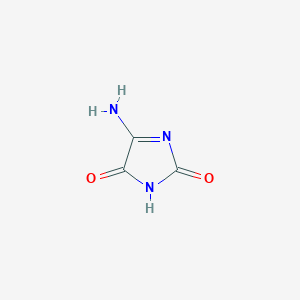

4-Amino-1H-imidazole-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

5-aminoimidazole-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N3O2/c4-1-2(7)6-3(8)5-1/h(H3,4,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNNFDYHJKDHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80569867 | |

| Record name | 4-Amino-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60301-55-5 | |

| Record name | 4-Amino-1H-imidazole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80569867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches to 4 Amino 1h Imidazole 2,5 Dione and Its Analogues

Classical and Contemporary Synthetic Routes for the Imidazole (B134444) Dione (B5365651) Core

The foundational approaches to constructing the imidazole dione ring system often rely on well-established cyclization reactions and the strategic manipulation of functional groups on precursor molecules.

Cyclization Reactions for Ring Formation

The formation of the imidazole ring is the cornerstone of synthesizing 4-Amino-1H-imidazole-2,5-dione and its derivatives. Cyclization reactions are paramount in this process, often involving the condensation of multiple components to build the heterocyclic core. rasayanjournal.co.insmolecule.com

A prevalent method involves the reaction of an α-dicarbonyl compound, an aldehyde, and a source of ammonia, such as ammonium (B1175870) acetate (B1210297), in a cyclization process. rasayanjournal.co.in For instance, the synthesis of imidazole-isoindoline-1,3-dione derivatives has been achieved through the cyclization of benzil, 4-nitrobenzaldehyde, and ammonium acetate in glacial acetic acid under reflux conditions. rasayanjournal.co.in This initial product can then undergo further modifications to introduce the desired amino group.

Another common strategy involves the condensation of α-amino amides with ketones or aldehydes. This approach is a versatile and widely used method for constructing the imidazolinone skeleton.

The table below summarizes representative cyclization reactions for the synthesis of imidazole dione precursors.

| Reactant 1 | Reactant 2 | Reactant 3 | Solvent/Conditions | Product Type | Reference |

| Benzil | 4-Nitrobenzaldehyde | Ammonium Acetate | Glacial Acetic Acid, Reflux | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | rasayanjournal.co.in |

| α-Amino Amides | Ketones/Aldehydes | - | - | Imidazolinone | |

| Naphthalene derivatives | Chlorinated imidazole precursors | - | Acidic or Basic Conditions | 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione | smolecule.com |

Functional Group Interconversions on Precursors

Once the core imidazole ring is formed, functional group interconversions (FGIs) are crucial for introducing the amino group at the 4-position and for synthesizing a diverse range of analogues. These transformations allow for the modification of existing functional groups into desired ones, providing access to a wider array of compounds that might be difficult to synthesize directly. scribd.com

A common FGI is the reduction of a nitro group to an amino group. For example, a 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole intermediate can be reduced using iron powder in the presence of hydrochloric acid to yield the corresponding 2-(4-aminophenyl)-4,5-diphenyl-1H-imidazole. rasayanjournal.co.in This amino-substituted imidazole can then be further reacted to create more complex derivatives.

Another key FGI is the conversion of alcohols to other functional groups like halides or sulfonates. ub.edu For instance, an alcohol can be converted to a mesylate or tosylate, which are excellent leaving groups for subsequent nucleophilic substitution reactions. ub.edu This allows for the introduction of various functionalities onto the imidazole scaffold. The conversion of a hydroxyl group to a halide can be achieved using reagents like thionyl chloride or phosphorus tribromide. ub.edu

The table below illustrates common functional group interconversions used in the synthesis of amino-imidazole derivatives.

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reference |

| Nitro (-NO2) | Fe/HCl | Amino (-NH2) | rasayanjournal.co.in |

| Alcohol (-OH) | MsCl, Et3N | Mesylate (-OMs) | ub.edu |

| Alcohol (-OH) | TsCl, pyridine | Tosylate (-OTs) | ub.edu |

| Alcohol (-OH) | SOCl2 | Chloro (-Cl) | ub.edu |

| Alcohol (-OH) | PBr3 | Bromo (-Br) | ub.edu |

Advanced Synthetic Strategies

To enhance efficiency, selectivity, and molecular diversity, advanced synthetic strategies such as multi-component reactions and stereoselective synthesis are increasingly employed.

Multi-component Reactions in the Synthesis of Imidazole Derivatives

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. This approach offers significant advantages in terms of atom economy, reduced reaction time, and simplified purification procedures. tandfonline.com

The synthesis of imidazole derivatives is well-suited for MCRs. A classic example is the three-component reaction involving an aldehyde, a primary amine, and an isocyanide, which can lead to the formation of highly substituted 2-imidazolines. acs.org The reactivity in these MCRs can be influenced by the choice of reactants and the use of catalysts. For instance, less reactive isocyanides can be successfully employed with the aid of a silver(I) acetate catalyst. acs.org

Another notable MCR is the one-pot synthesis of 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones from the reaction of 1,2-diketones, 2-formylbenzoic acid, and ammonium acetate. researchgate.net This strategy allows for the rapid construction of complex, fused imidazole systems. The use of MCRs has been pivotal in generating libraries of imidazole-containing compounds for various applications.

The table below showcases examples of multi-component reactions for the synthesis of imidazole derivatives.

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Aldehyde | Amine | Isocyanide | Ag(I) acetate (optional) | 2-Imidazoline | acs.org |

| 1,2-Diketone | 2-Formylbenzoic acid | Ammonium Acetate | - | 1H-Imidazo[2,1-a]isoindol-5-one | researchgate.net |

| Benzil | 4-Nitrobenzaldehyde | Ammonium Acetate | Glacial Acetic Acid | 2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazole | rasayanjournal.co.in |

Regioselective and Stereoselective Synthesis of this compound Analogues

Controlling the regiochemistry and stereochemistry of the final product is a critical aspect of modern organic synthesis, particularly for biologically active molecules.

Regioselective Synthesis: Regioselectivity refers to the preferential formation of one constitutional isomer over others. In the context of imidazole synthesis, this is crucial for controlling the position of substituents on the ring. For instance, the alkylation of nitroimidazoles can be directed to a specific nitrogen atom by carefully choosing the reaction conditions, such as the base and solvent. derpharmachemica.com A study on the alkylation of 2-methyl-5-nitro-1H-imidazole and 4-nitro-1H-imidazole demonstrated that total regioselectivity for N1-alkylation could be achieved. derpharmachemica.com Similarly, a highly regioselective synthesis of 1,2,5-trisubstituted 1H-imidazoles has been developed through the reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov

Stereoselective Synthesis: Stereoselective synthesis aims to produce a specific stereoisomer of a chiral molecule. This is particularly important for analogues of this compound that possess stereocenters. Chiral auxiliaries, derived from natural sources like monoterpenes, can be employed to induce stereoselectivity in the synthesis of heterocyclic compounds. mdpi.com For example, enantiomerically pure 1,3-amino alcohols derived from α-pinene have been used as starting materials for the stereoselective synthesis of various pharmacologically interesting compounds. mdpi.com The synthesis of chiral 1H-imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones has been achieved in a stereoselective manner, highlighting the ability to control the three-dimensional arrangement of atoms in these complex structures. researchgate.netbeilstein-journals.org

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of imidazole derivatives to minimize environmental impact and enhance safety. mdpi.com Key strategies include the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions.

Water has been successfully employed as a green solvent for the synthesis of chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione derivatives. beilstein-journals.org The use of a surfactant like sodium dodecyl sulfate (B86663) can facilitate the reaction in an aqueous medium. beilstein-journals.org Another sustainable approach involves the use of deep eutectic solvents (DES), such as a mixture of cholinium chloride and urea (B33335), which are biodegradable and can often be recycled. mdpi.com The synthesis of a 2-amino imidazole derivative has been reported in a ChCl/urea eutectic mixture, offering a green alternative to volatile organic solvents. mdpi.com

Furthermore, solvent-free, one-pot procedures under neat conditions have been developed for the synthesis of imidazolidin-4-ones, achieving high yields in short reaction times and avoiding the use of hazardous solvents. nih.gov Organocatalysis, using small organic molecules like imidazole itself as a catalyst, also represents a green approach by avoiding the use of potentially toxic metals. ias.ac.in

The table below highlights some green chemistry approaches in imidazole synthesis.

| Green Approach | Reactants | Catalyst/Solvent | Product | Reference |

| Aqueous Synthesis | 2-Formylbenzoic acid, α-amino acid arylhydrazides | Water, Sodium Dodecyl Sulfate | 1-(arylamino)imidazo[2,1-a]isoindole-2,5-dione | beilstein-journals.org |

| Deep Eutectic Solvent | 2-chloro-1-(4-chlorophenyl)ethan-1-one, 1,3-di-o-tolylguanidine | ChCl/Urea | 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine | mdpi.com |

| Solvent-Free Synthesis | Amines, Ethyl cyanoacetate, Ethyl glycinate (B8599266) hydrochloride | Neat conditions | Imidazolidin-4-one derivatives | nih.gov |

| Organocatalysis | Aromatic aldehydes, Malononitrile (B47326), Phthalhydrazide | Imidazole, H2O:EtOH | 1H-pyrazolo[1,2-b]phthalazine-5,10-diones | ias.ac.in |

Utilization of Deep Eutectic Solvents and Recyclable Media

The development of environmentally benign synthetic routes has led to the exploration of unconventional reaction media, with Deep Eutectic Solvents (DES) emerging as a promising alternative to volatile organic compounds (VOCs). mdpi.com DES are mixtures of hydrogen bond donors and acceptors that form a eutectic mixture with a melting point lower than that of the individual components. rsc.org Their advantages include low cost, biodegradability, low toxicity, and often simple product isolation procedures. mdpi.comscielo.br

The synthesis of imidazole derivatives has been successfully demonstrated in various DES systems. For instance, a mixture of cholinium chloride (ChCl) and urea has been employed as a sustainable medium for the preparation of 2-aminoimidazole derivatives. mdpi.com In some cases, these reactions proceed efficiently without the need for a catalyst, and the product can be isolated by simple filtration after the addition of water. mdpi.com This methodology allows the DES to be recovered and recycled for subsequent reactions, enhancing the sustainability of the process. nih.gov Other DES combinations, such as ChCl/glycerol and ChCl/zinc chloride, have also proven effective for synthesizing substituted imidazoles. scielo.brnih.gov A key advantage of using DES is their ability to act as both the solvent and, in some instances, a catalyst, promoting reactions through hydrogen bond catalysis. nih.gov

Beyond DES, other recyclable media are also being investigated. The use of recyclable magnetic metal-organic framework (MOF) catalysts enables straightforward catalyst recovery and reuse. acs.org Aqueous media, sometimes in combination with surfactants or co-solvents like ethanol, are also utilized to develop greener synthetic protocols, often in sealed vessels to improve reaction times and safety. beilstein-journals.orgacs.org

Table 1: Examples of Deep Eutectic Solvents (DES) in Imidazole Analogue Synthesis

| DES Components | Reactants | Product Type | Key Advantages | Reference |

|---|---|---|---|---|

| Choline Chloride / Urea | α-chloroketone, N,N'-diarylguanidine | 2-Aminoimidazole derivative | Biodegradable, recyclable, simple workup, metal-free. mdpi.comnih.gov | mdpi.com |

| Choline Chloride / Glycerol | Ketones, Guanidine | 2-Aminoimidazoles | Hydrogen bond catalysis, avoids column chromatography. nih.gov | nih.gov |

| Choline Chloride / Oxalic Acid | Benzil, Aldehyde, Ammonium Acetate | 2,4,5-Trisubstituted Imidazoles | Non-toxic, biodegradable, reusable catalyst. researchgate.net | researchgate.net |

| Ethyltriphenylphosphonium Bromide / Protocatechuic Acid | Phenanthrene-9,10-dione, Amine, Aldehyde, Ammonium Acetate | 1,2,4,5-Tetrasubstituted Imidazoles | Acts as a capable catalyst, high yields, short reaction times. rsc.org | rsc.org |

Atom-Economical and Energy-Efficient Methodologies

Atom economy and energy efficiency are central tenets of green chemistry, aiming to maximize the incorporation of starting materials into the final product and minimize energy consumption. Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, reducing the number of synthetic steps and waste generation. ias.ac.in The synthesis of various substituted imidazoles, including 1,2,4,5-tetrasubstituted derivatives, is often achieved through four-component reactions. scielo.brresearchgate.net

A notable atom-economical approach to synthesizing 4-aminoimidazoles involves the gold-catalyzed formal [3+2] cycloaddition between ynamides and isoxazoles or 1,2,4-oxadiazoles. organic-chemistry.org This method proceeds with 100% atom economy, forming highly functionalized 4-aminoimidazoles through the generation of an α-imino gold carbene intermediate. organic-chemistry.orgresearchgate.net

Energy efficiency in chemical synthesis can be achieved by using alternative energy sources like microwave irradiation. Microwave-assisted synthesis has been shown to dramatically reduce reaction times for the formation of imidazole derivatives compared to conventional heating methods, often leading to cleaner reactions and higher yields. rasayanjournal.co.in Another energy-efficient strategy involves performing reactions in water under pressure in a sealed tube, which can shorten reaction times and promote high atom efficiency. beilstein-journals.org

Table 2: Comparison of Atom-Economical and Energy-Efficient Methodologies for Aminoimidazole Synthesis

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Gold-Catalyzed [3+2] Cycloaddition | Reaction of ynamides with 1,2,4-oxadiazoles. | 100% atom economy, good functional group tolerance, regioselective. organic-chemistry.org | organic-chemistry.org |

| Four-Component Reaction | Condensation of a 1,2-dione, aldehyde, amine, and ammonium acetate. | High convergence, operational simplicity, reduced waste. scielo.brresearchgate.net | scielo.brresearchgate.net |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate the reaction of 2-bromoacetophenones with urea/thiourea. | Drastically reduced reaction times (minutes vs. hours), high yields. rasayanjournal.co.in | rasayanjournal.co.in |

| Aqueous Synthesis in Sealed Tube | Cyclocondensation of α-amino acid arylhydrazides and 2-formylbenzoic acid in water. | High atom economy (~90%), environmentally safe solvent, avoids hazardous reagents. beilstein-journals.org | beilstein-journals.org |

Derivatization Strategies for Enhancing Molecular Complexity

Starting from a core scaffold like this compound, derivatization is crucial for tuning physicochemical properties and exploring structure-activity relationships. Key sites for modification include the exocyclic amino group and the heterocyclic ring itself.

Transformations at the Amino Functionality

The primary amino group at the C4 position is a versatile handle for introducing a wide range of substituents. Standard transformations include acylation, alkylation, and condensation reactions.

A common derivatization is the formation of Schiff bases through condensation with various aldehydes and ketones. This reaction introduces an imine functionality, which can serve as a precursor for further transformations or as a key pharmacophore itself. bohrium.com The amino group can also react with isocyanates to form urea derivatives. These intermediates can be designed to undergo subsequent intramolecular cyclization, leading to more complex fused heterocyclic systems. nih.gov Another strategy involves the condensation of the amino group with carbonyl compounds to form fused ring systems like imidazolidin-4-ones. researchgate.net

Table 3: Derivatization Reactions at the Amino Functionality of Aminoimidazoles

| Reaction Type | Reagent | Product | Significance | Reference |

|---|---|---|---|---|

| Schiff Base Formation | Aldehydes or Ketones | Imine (Schiff Base) | Introduces C=N bond, versatile intermediate. bohrium.com | bohrium.com |

| Urea Formation / Cyclization | Isocyanates | Urea derivative, can lead to bi-imidazolones | Builds molecular complexity, forms fused rings. nih.gov | nih.gov |

| Cyclocondensation | 2-Formylbenzoic Acid | Fused Imidazo[2,1-a]isoindole-diones | Creates complex polycyclic structures. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

| Acylation | Acid Chlorides / Anhydrides | Amide | Classic transformation to modify properties. | acs.org |

Modifications of the Imidazole Ring and Carbonyl Groups

Modifications to the imidazole ring and its carbonyl groups can significantly alter the scaffold's core structure and properties. One such transformation is the conversion of a carbonyl group to a thiocarbonyl (thione). For instance, imidazole-2-ones can be converted to the corresponding imidazole-2-thiones using specific sulfur-transfer reagents. beilstein-journals.org

A more profound modification involves using the imidazole-dione as a building block for constructing fused heterocyclic systems. Through multicomponent reactions or subsequent cyclization steps, the imidazole ring can be annulated with other rings. For example, reactions of 2-aminoimidazoles with aldehydes and isocyanides can lead to the formation of 5-aminoimidazo[1,2-a]imidazoles, creating a fused 5-5 bicyclic system. frontiersin.org Similarly, condensation of aminoimidazole precursors with diketones or compounds like 2-formylbenzoic acid can yield complex tricyclic structures, such as 1H-imidazo[2,1-a]isoindole-2,5-diones. beilstein-journals.orgresearchgate.net These strategies dramatically increase the structural diversity obtainable from a simple imidazole core.

Table 4: Synthetic Transformations of the Imidazole-dione Ring

| Transformation | Reagent/Method | Resulting Structure | Significance | Reference |

|---|---|---|---|---|

| Thionation | Sulfur-transfer reagents (e.g., 2,2,4,4-tetramethylcyclobutane-1,3-dithione) | Imidazole-2-thione | Conversion of a carbonyl to a thiocarbonyl group. beilstein-journals.org | beilstein-journals.org |

| Ring Annulation | Aldehydes, Isocyanides (MCR) | Imidazo[1,2-a]imidazoles | Construction of fused bicyclic systems. frontiersin.org | frontiersin.org |

| Fused Ring Synthesis | 2-Formylbenzoic Acid | 1H-Imidazo[2,1-a]isoindole-2,5-diones | Formation of complex tricyclic scaffolds. beilstein-journals.orgresearchgate.net | beilstein-journals.orgresearchgate.net |

| Intramolecular Cyclization | Reaction of aminoimidazole acetonitrile (B52724) with isocyanate | 4,4'-bi-1H-imidazol-2-ones | Creates dimeric imidazole structures. nih.gov | nih.gov |

Chemical Reactivity, Reaction Mechanisms, and Transformational Studies

Reactivity of the Imidazole (B134444) Nitrogen Atoms (N1, N3)

The two nitrogen atoms within the imidazole ring, N1 and N3, exhibit distinct reactivity profiles due to their chemical environment. researchgate.net

All positions within the parent hydantoin (B18101) ring system are known to be chemically reactive and can be functionalized by various electrophiles and nucleophiles. thieme-connect.comthieme-connect.com The N1 and N3 positions are particularly susceptible to substitution reactions.

In the case of the hydantoin scaffold, the N1 position is generally considered more nucleophilic than the N3 position. uio.no This is attributed to the N3 nitrogen being flanked by two electron-withdrawing carbonyl groups, which reduces its electron density. Consequently, reactions with electrophiles under neutral or mildly basic conditions are expected to preferentially occur at the N1 position. However, the regioselectivity of these reactions can be influenced by steric hindrance from substituents on the ring. uio.no

Alkylation, a common electrophilic substitution, can be directed to either nitrogen. While alkylation often occurs at the N3 position under basic conditions, selective N1 alkylation can be achieved through a protection-deprotection strategy or by using specific reagents under controlled conditions. thieme-connect.comthieme-connect.com

| Reaction Type | Reagent/Condition | Major Product | Reference |

| N3-Alkylation | Alkyl halides in alkaline solution | N3-Alkyl-hydantoin | researchgate.net |

| N1-Alkylation | Protection of N3, then alkylation | N1-Alkyl-hydantoin | thieme-connect.com |

The presence of two carbonyl groups renders the protons on the imidazole nitrogens acidic. The N3-H is significantly more acidic (pKa ≈ 9) than the N1-H. thieme-connect.comthieme-connect.com This increased acidity at N3 is due to the stabilization of the resulting conjugate base through delocalization of the negative charge over both adjacent carbonyl groups.

This differential acidity allows for selective deprotonation. The use of a moderately strong base will preferentially remove the proton from the N3 position, generating a nucleophilic anion that can readily react with electrophiles. thieme-connect.comuio.no Stronger bases, such as sodium hydride, can lead to deprotonation at the N1 position. thieme-connect.com Protonation, on the other hand, occurs in strongly acidic solutions to form hydantoin cations. researchgate.net

Electrophilic and Nucleophilic Attack at Ring Positions

Reactivity of the Amino Group

The exocyclic amino group at the C4 position is a key site for a variety of chemical transformations, introducing further diversity to the reactivity of the molecule.

The amino group is expected to undergo reactions typical of primary amines. Amidation reactions with acyl chlorides or anhydrides would yield the corresponding N-acylated derivatives. Alkylation with alkyl halides could lead to secondary or tertiary amines, though careful control of stoichiometry would be necessary to avoid over-alkylation.

Condensation reactions are also anticipated. For instance, reaction with isocyanates can lead to the formation of urea (B33335) derivatives. researchgate.net This type of reaction is a common strategy for elaborating the structure of amino-substituted heterocycles. researchgate.net The reactivity of an amino group on a hydantoin ring is demonstrated by the synthesis of 3-aminohydantoins, which can be prepared by the condensation of hydrazines with isocyanates derived from α-amino esters. researchgate.net

The primary amino group can react with aldehydes and ketones to form Schiff bases (imines). This condensation reaction is typically reversible and may require acid or base catalysis. The resulting imine functionality provides a handle for further synthetic transformations. The formation of such compounds is a well-established reaction for primary amines and is a key reaction in the synthesis of various heterocyclic systems.

Amidation, Alkylation, and Condensation Reactions

Reactivity of the Carbonyl Functions (C2, C5)

The two carbonyl groups at the C2 and C5 positions are electrophilic centers and are susceptible to nucleophilic attack. thieme-connect.com This reactivity can lead to ring-opening reactions.

Hydrolysis of the hydantoin ring, for example, typically occurs under basic or acidic conditions. thieme-connect.comacs.org The reaction proceeds through the initial nucleophilic attack at one of the carbonyl carbons, leading to the cleavage of an amide bond and the formation of a ureido acid intermediate. thieme-connect.com Further hydrolysis can then lead to the corresponding amino acid. wikipedia.orgresearchgate.net In the case of 4-Amino-1H-imidazole-2,5-dione, hydrolysis would be expected to ultimately yield α,β-diaminopropionic acid.

The carbonyl groups can also undergo reduction reactions to form the corresponding hydroxyl groups or even complete reduction to methylene (B1212753) groups, although this may require strong reducing agents and could lead to ring cleavage. thieme-connect.com

Nucleophilic Additions and Condensations

The reactivity of this compound is significantly influenced by the electrophilic nature of its carbonyl carbons and the nucleophilicity of the amino group. The imidazole ring system, particularly when substituted with electron-withdrawing groups like carbonyls, is susceptible to nucleophilic attack. While specific studies on this compound are not extensively detailed in isolation, the reactivity of analogous imidazole derivatives provides a strong basis for understanding its behavior.

Imidazole-diones can undergo condensation reactions with various carbonyl compounds. For instance, related imidazolidine-2,4-diones are known to react with aldehydes and ketones, often leading to the formation of larger, fused heterocyclic systems. researchgate.netresearchgate.net The amino group at the C4 position can act as a nucleophile, potentially participating in intramolecular cyclizations or intermolecular condensation reactions. Primary amines, for example, have been shown to react with related imidazole-carbaldehydes to form condensation products at the aldehyde group. researchgate.net

Tautomeric Equilibria and Isomerization Processes

Tautomerism is a critical aspect of the chemistry of this compound, influencing its stability, reactivity, and spectroscopic properties. The molecule can exist in several tautomeric forms, primarily involving keto-enol and amino-imino equilibria.

Experimental Elucidation of Tautomeric Forms

Experimental investigation into the tautomerism of imidazole derivatives is commonly performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, as well as X-ray crystallography. researchgate.net For similar heterocyclic systems, NMR spectroscopy has been instrumental in identifying the predominant tautomeric form in solution. For example, studies on pyrido[1,2-a]benzimidazole-2,4-dione, which also contains a β-dicarbonyl moiety, have shown that the keto form is the valid form in solution, as determined by UV-Vis spectrophotometry. researchgate.net In the case of other substituted imidazoles, the presence of specific signals in ¹H and ¹³C NMR spectra can confirm the existence of one tautomer over another or indicate a dynamic equilibrium between forms. researchgate.netrsc.org For instance, the chemical shifts of protons and carbons adjacent to the tautomerizable groups are particularly sensitive to the electronic environment. researchgate.net X-ray diffraction studies on crystalline samples provide definitive evidence of the solid-state tautomeric form. researchgate.net

Computational Analysis of Tautomeric Stability and Interconversion

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.net For various imidazole and related heterocyclic systems, DFT calculations have been employed to predict the most stable tautomer in both the gas phase and in different solvents. researchgate.netgrafiati.com

These studies typically show that the relative energies of tautomers can be influenced by factors such as intramolecular hydrogen bonding and the polarity of the solvent. beilstein-journals.orguclan.ac.uk For example, in a study of (imidazole)imidazolidine-N-aryl systems, DFT calculations indicated that the amino tautomer was significantly less stable than the imino form in the gas phase. researchgate.net In another study on pyrrolidine-2,3-dione (B1313883) derivatives, DFT calculations revealed that the enamine form is stabilized by an intramolecular hydrogen bond. beilstein-journals.org

The following table summarizes representative computational data for tautomeric stability in related heterocyclic systems, illustrating the typical energy differences observed.

| Compound System | Tautomeric Forms Compared | Computational Method | Relative Energy (kcal/mol) | Predominantly Stable Form | Reference |

| Moxonidine Analog | Amino vs. Imino | DFT/B3LYP/6-311G(d,p) | 5.74 | Imino | researchgate.net |

| 2-Phenyl-1H-imidazole-5-carbaldehydes | Tautomer 1 vs. Tautomer 2 | DFT (B3LYP/6-31G(d,p)) | 2.510–3.059 (gas phase) | Tautomer 2 | grafiati.com |

| 4-acetyl-3-hydroxy-3-pyrroline-2-one | Tautomer 4a vs. 4a' | B3LYP/6-311++G(2d,2p) | 1.3 (gas phase), 0.4 (ethanol) | Tautomer 4a | beilstein-journals.org |

| 3-(β-D-glucopyranosyl)-pyrazole | Tautomer 1 vs. Tautomer 2 | M06-2X/6-31+G* | Variable | Dependent on conformation | uclan.ac.uk |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for controlling its chemical transformations and for the rational design of new synthetic pathways.

Kinetic and Thermodynamic Studies of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative insights into reaction rates and equilibria. For complex reactions such as the formation of imidazoles via the Debus-Radziszewski reaction, kinetic analysis can help elucidate the underlying mechanistic steps. researchgate.net The thermal decomposition of related azo-bridged imidazoles has been studied to determine kinetic parameters like the apparent activation energy, revealing complex, multi-step processes. mdpi.com The synthesis of 4,5-dihydroxyimidazolidine-2-thione (B3052150) has been investigated using HPLC and NMR to study the reaction pathway and kinetics. researchgate.net Such studies often involve monitoring the concentration of reactants, intermediates, and products over time under various conditions to determine rate laws and activation parameters (enthalpy and entropy of activation).

Transition State Characterization via Computational Methods

Computational methods are invaluable for characterizing the high-energy transition states that govern reaction pathways, which are often difficult to study experimentally. acs.org DFT calculations can be used to locate transition state structures and calculate their energies, providing a detailed picture of the reaction mechanism at the molecular level. For example, in the study of the transformation between tautomers of a 3-pyrroline-2-one, the transition state was characterized, and the potential energy barrier was calculated to be very low, indicating a rapid interconversion. beilstein-journals.org In cycloaddition reactions involving thiazole (B1198619) derivatives, computational analyses have identified the favored reaction pathways and characterized the transition states, explaining the observed stereoselectivity. acs.org These computational models can predict whether a reaction proceeds through a concerted or a stepwise mechanism and can identify the rate-determining step.

The table below presents examples of calculated activation energies for reactions involving related heterocyclic compounds.

| Reaction | Computational Method | Calculated Activation Energy (ΔG‡) (kcal/mol) | Phase/Solvent | Reference |

| Tautomerization of 4a to 4a' | B3LYP/6-31+G(d,p) | 0.5 | Gas | beilstein-journals.org |

| Tautomerization of 4a to 4a' | B3LYP/6-31+G(d,p) | 1.0 | Ethanol | beilstein-journals.org |

| Intermolecular H-transfer in 2,3-dihydroimidazol-2-ylidene | Not Specified | 4.8 | Not Specified | scribd.com |

Advanced Spectroscopic and Crystallographic Investigations for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds in solution and the solid state. For 4-Amino-1H-imidazole-2,5-dione, a combination of one-dimensional and advanced two-dimensional NMR techniques would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to probe its dynamic behavior.

Multi-dimensional NMR Techniques (e.g., 2D HSQC, HMBC, NOESY) for Detailed Structural Assignments

Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR experiment correlates the chemical shifts of protons directly attached to heteronuclei, typically ¹³C or ¹⁵N. For this compound, an HSQC spectrum would show a correlation peak between the proton of the N-H group and the nitrogen atom it is attached to, as well as any C-H bonds if present on substituted analogs. The amino group protons would also show a correlation to the nitrogen atom. This provides direct evidence of H-N and H-C connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for identifying longer-range couplings (typically 2-3 bonds) between protons and carbons. This technique is instrumental in piecing together the carbon skeleton and confirming the placement of functional groups. For this compound, key HMBC correlations would be expected between the N-H proton and the two carbonyl carbons (C2 and C5), as well as the carbon of the C=C double bond (C4). The protons of the amino group would be expected to show correlations to the C4 carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of atoms within a molecule. This is particularly useful for determining stereochemistry and conformation. In a NOESY spectrum of this compound, cross-peaks would be expected between the N-H proton and the protons of the amino group if they are in close spatial proximity. This can help to understand the preferred conformation of the exocyclic amino group relative to the imidazole (B134444) ring. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Expected HMBC Correlations (H to C) | Expected NOESY Correlations |

| N1-H | 7.0 - 9.0 | - | C2, C5, C4 | NH₂ |

| C2 | - | 165 - 175 | - | - |

| C4 | - | 140 - 150 | - | - |

| C5 | - | 160 - 170 | - | - |

| NH₂ | 5.0 - 7.0 | - | C4 | N1-H |

Note: Predicted chemical shift values are based on data from similar imidazole and dione (B5365651) structures and can vary depending on the solvent and other experimental conditions. mdpi.comacs.org

Dynamic NMR for Conformational and Exchange Processes

Dynamic NMR (DNMR) is a powerful technique for studying the rates of conformational changes and chemical exchange processes that occur on the NMR timescale. tubitak.gov.trresearchgate.netnih.gov For this compound, several dynamic processes could potentially be investigated:

Tautomerism: The imidazole ring can exist in different tautomeric forms. DNMR studies at variable temperatures could provide information on the equilibrium and the energy barrier for the interconversion between these tautomers.

Restricted Rotation: The bond between the C4 carbon and the amino group may exhibit restricted rotation, leading to distinct NMR signals for the two amino protons at low temperatures. As the temperature is increased, these signals would broaden and eventually coalesce into a single peak, allowing for the determination of the rotational energy barrier. mdpi.com

Proton Exchange: The N-H protons of the imidazole ring and the amino group can undergo exchange with solvent protons or with each other. DNMR techniques, such as saturation transfer experiments, can be used to measure the rates of these exchange processes.

Solid-State NMR Studies

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, complementing data obtained from single-crystal X-ray diffraction, especially for microcrystalline or amorphous solids. mdpi.commdpi.comnih.gov For this compound, ssNMR studies could reveal:

Polymorphism: Different crystalline forms (polymorphs) of the compound would give rise to distinct ssNMR spectra, allowing for their identification and characterization.

Intermolecular Interactions: ssNMR is sensitive to intermolecular interactions, such as hydrogen bonding. The ¹⁵N chemical shifts, in particular, are indicative of the hydrogen bonding environment of the nitrogen atoms in the imidazole ring and the amino group. mdpi.com

Molecular Packing: Techniques like ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can provide insights into the packing of the molecules in the crystal lattice.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₃H₃N₃O₂), the expected exact mass can be calculated. This precise mass measurement is a critical step in confirming the identity of the synthesized compound. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion and the analysis of the resulting product ions. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. While specific MS/MS data for this compound is not documented, the fragmentation of similar amino-substituted heterocyclic compounds suggests likely pathways. mdpi.comresearchgate.net

Expected fragmentation pathways for this compound would likely involve:

Loss of isocyanic acid (HNCO): A common fragmentation for cyclic imides.

Loss of carbon monoxide (CO): From the carbonyl groups.

Cleavage of the amino group: Resulting in the loss of NH₂ or NH₃.

Ring cleavage: Leading to various smaller fragment ions.

A detailed analysis of the MS/MS spectrum would allow for the construction of a fragmentation scheme, providing strong evidence for the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the study of intermolecular forces within this compound. The analysis of vibrational modes provides a detailed fingerprint of the molecule's structure.

The key functional groups of this compound—the primary amine (NH₂), secondary amine (N-H) within the imidazole ring, and the two carbonyl (C=O) groups—give rise to characteristic vibrational bands. The positions of these bands are sensitive to the molecule's electronic environment and its participation in hydrogen bonding.

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations are typically observed in the 3100-3500 cm⁻¹ region. In the solid state, the presence of strong intermolecular hydrogen bonds would cause these bands to broaden and shift to lower wavenumbers compared to the gas phase. The primary amine group (NH₂) is expected to show two distinct stretching bands, corresponding to symmetric and asymmetric modes.

C=O Stretching: The dione structure features two carbonyl groups. Their stretching vibrations, typically found between 1650 and 1800 cm⁻¹, are highly sensitive to the molecular structure and hydrogen bonding. nanobe.org In cyclic diones like this, coupled vibrations of the two C=O groups can occur, leading to symmetric and asymmetric stretching modes. Strong intermolecular N-H···O=C hydrogen bonding would significantly lower the C=O stretching frequencies. For related imidazolidine-2,4-dione structures, these bands are prominent and their position confirms the involvement of the carbonyl oxygen in hydrogen bonding. nanobe.orgresearchgate.net

N-H Bending: The scissoring vibration of the primary amino group typically appears in the 1590-1650 cm⁻¹ range.

C-N Stretching: Carbon-nitrogen stretching vibrations are expected within the 1200-1450 cm⁻¹ region. mdpi.com

Intermolecular interactions, particularly hydrogen bonds, are readily identified by shifts in the vibrational frequencies of the participating functional groups. For instance, the involvement of N-H and C=O groups in hydrogen bonding leads to a decrease in their stretching frequencies and an increase in the frequency of the N-H bending mode. Comparing the spectra of solid-state samples with those in dilute, non-polar solvents can help quantify the extent of these interactions.

Table 1: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Notes |

| Primary Amine (NH₂) | Asymmetric Stretch | ~3400 | Broadened by H-bonding |

| Primary Amine (NH₂) | Symmetric Stretch | ~3300 | Broadened by H-bonding |

| Imidazole N-H | N-H Stretch | ~3200 | Broadened by H-bonding |

| Carbonyl (C=O) | Asymmetric Stretch | ~1740 | Lowered by H-bonding |

| Carbonyl (C=O) | Symmetric Stretch | ~1700 | Lowered by H-bonding |

| Primary Amine (NH₂) | N-H Bend (Scissoring) | ~1630 | |

| Imidazole Ring | C=C and C=N Stretch | 1450-1600 | |

| Imidazole Ring | C-N Stretch | 1200-1400 |

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

The five-membered imidazole ring is expected to be nearly planar. The exocyclic amino group and the two oxygen atoms of the dione moiety will have specific orientations relative to this ring. The precise molecular conformation is determined by a balance between intramolecular steric effects and the optimization of intermolecular interactions, primarily hydrogen bonding.

The packing of molecules in the crystal lattice is governed by the formation of an extensive hydrogen bond network, supplemented by other non-covalent interactions like π–π stacking if the planarity of the rings allows for favorable overlap.

Analysis of Hydrogen Bonding and Supramolecular Assemblies

The structure of this compound is rich in hydrogen bond donors (the ring N-H and the exocyclic NH₂) and acceptors (the two carbonyl oxygens and the ring nitrogens). This feature allows for the formation of robust and predictable supramolecular assemblies. harvard.edu

The most prominent interaction is expected to be the N-H···O=C hydrogen bond. In many related crystal structures of cyclic amides and ureas, molecules self-assemble into well-defined patterns. researchgate.netharvard.edu For instance, it is highly probable that this compound molecules would form centrosymmetric dimers via pairs of N-H···O hydrogen bonds, creating a stable R²₂(8) ring motif.

These primary dimeric synthons can then be further interconnected into more extended structures. The primary amino group offers additional donors to link these dimers, potentially forming one-dimensional tapes or two-dimensional sheets. iucr.org The second carbonyl oxygen, not involved in the primary dimer formation, would act as an acceptor site to link adjacent tapes or sheets, building a three-dimensional architecture. Weaker C-H···O interactions may also play a role in consolidating the crystal packing. iucr.org

Table 2: Potential Hydrogen Bond Interactions in Crystalline this compound

| Donor (D) | Acceptor (A) | Interaction Type | Expected Supramolecular Motif |

| Imidazole N-H | Carbonyl C=O | N-H···O | Centrosymmetric Dimers (R²₂(8) motif) |

| Amino NH₂ | Carbonyl C=O | N-H···O | Inter-dimer/Inter-chain linkages |

| Amino NH₂ | Imidazole N | N-H···N | Chain or sheet formation |

Polymorphism Studies and Crystal Engineering

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, each having different physical properties. Given the conformational flexibility and the multiple hydrogen bonding sites of this compound, the existence of polymorphs is highly likely. acs.org Subtle changes in crystallization conditions—such as solvent, temperature, or rate of cooling—could favor the formation of different hydrogen bonding patterns, leading to different crystal packings. acs.org

For example, a different arrangement of hydrogen bonds could lead to a catemer (chain) motif instead of a dimer, which would drastically alter the packing and physical properties of the crystal. The competition between different possible hydrogen bond motifs (e.g., dimer vs. chain) is often energetically close, making polymorphism more probable. harvard.edu

Crystal engineering aims to control the assembly of molecules in the solid state to produce materials with desired properties. For this compound, this would involve a systematic study of its crystallization behavior. The use of different solvents could modulate which hydrogen bond donors and acceptors are exposed, guiding the formation of a specific supramolecular synthon. Co-crystallization with other molecules (co-formers) could also be employed to create novel multi-component solids with tailored architectures and properties. The analysis of such structures is greatly aided by tools like Hirshfeld surface analysis, which can visualize and quantify the different intermolecular contacts within a crystal. acs.org

Computational and Theoretical Insights into this compound Remain Elusive

Despite a thorough review of scientific literature and computational chemistry databases, specific theoretical and computational studies detailing the properties of this compound are not publicly available at this time. The requested in-depth analysis, which includes quantum chemical calculations, Density Functional Theory (DFT) applications, and molecular dynamics simulations for this particular compound, could not be compiled as no dedicated research appears to have been published.

Computational chemistry is a powerful tool for predicting the characteristics and behavior of molecules. For many related imidazole derivatives, extensive research exists, shedding light on their electronic structures, spectroscopic properties, and reaction dynamics. For instance, studies on various substituted imidazoles, imidazolines, and fused imidazole systems have successfully employed these computational methods. rsc.orgresearchgate.netacs.orgacs.orgnih.gov

These computational approaches typically involve:

Quantum Chemical Calculations: Used to determine a molecule's fundamental properties. This includes mapping the electronic structure, identifying the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity, and calculating the distribution of electronic charge across the atoms. researchgate.netacs.org Theoretical predictions of spectroscopic data, such as NMR chemical shifts and vibrational frequencies for IR spectroscopy, are also common and aid in experimental characterization. acs.orgacs.orgresearchgate.net

Density Functional Theory (DFT) Applications: A widely used method in quantum chemistry that is particularly effective for studying larger molecules. DFT is applied to elucidate complex reaction mechanisms by identifying transition states and calculating energy barriers. acs.org It is also used for conformational analysis to determine the most stable three-dimensional shapes of a molecule and to map its potential energy surface. researchgate.net

Molecular Dynamics (MD) Simulations: These simulations model the physical movements of atoms and molecules over time. MD is used to investigate the dynamic behavior of a compound, such as how it interacts with solvent molecules or biological targets like proteins. mdpi.comnih.govresearchgate.net

While these methodologies are standard in the field, their specific application to this compound has not been documented in the available literature. Research has been conducted on the parent structure, 1H-imidazole-4,5-dione, and other related compounds like imidazo[4,5-d]imidazole-2,5(1H,3H)-dione. nih.govnih.gov However, the addition of the amino group at the 4-position would significantly alter the electronic properties, reactivity, and potential interactions of the molecule, making direct extrapolation from these related structures speculative and scientifically unsound.

Consequently, without dedicated published research on this compound, it is not possible to provide the specific data and detailed findings required by the requested outline. The scientific community has yet to publish computational investigations into this specific molecule.

Computational and Theoretical Studies of 4 Amino 1h Imidazole 2,5 Dione

Theoretical Prediction of Reactivity Descriptors (e.g., Electrophilicity, Nucleophilicity)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides profound insights into the intrinsic reactivity of molecules such as 4-Amino-1H-imidazole-2,5-dione. By calculating various quantum-chemical parameters, researchers can predict a molecule's behavior in chemical reactions. These parameters, known as reactivity descriptors, include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as derived global reactivity descriptors like electrophilicity and nucleophilicity.

The HOMO energy (EHOMO) is associated with the molecule's capacity to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to act as a nucleophile. Conversely, the LUMO energy (ELUMO) relates to the ability to accept electrons, signifying electrophilic character; a lower ELUMO value points to a stronger electrophile. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of chemical stability. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

From these fundamental orbital energies, global reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. These include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2).

Global Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires an additional electronic charge (ω = χ² / 2η).

Global Nucleophilicity Index (N): A measure of the affinity for electrophiles.

Studies on related imidazole (B134444) derivatives demonstrate the utility of these calculations. For instance, a computational analysis of 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]phenol calculated an electrophilicity value (ω) of 5.174 eV, indicating it is a strong electrophile. researchgate.net The ionization potential for this compound was found to be 5.032 eV, suggesting high chemical stability. researchgate.net Analysis of the HOMO and LUMO orbitals helps identify the specific regions of a molecule that are most likely to participate in electron donation and acceptance, respectively. researchgate.net For many imidazole derivatives, the HOMO is often distributed over the imidazole ring and its substituents, while the LUMO is similarly located, indicating that the heterocyclic core is central to the molecule's frontier orbital reactivity. researchgate.netresearchgate.net Understanding these descriptors is crucial for predicting how this compound might interact with other reagents and for designing new synthetic pathways.

| Parameter | Definition | Significance in Reactivity |

|---|---|---|

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). Higher energy means more nucleophilic. |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). Lower energy means more electrophilic. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. A large gap suggests high stability and low reactivity. |

| Electrophilicity Index (ω) | ω = χ² / 2η | Measures the propensity of a species to accept electrons. High values indicate a strong electrophile. |

| Nucleophilicity Index (Nk) | Local descriptor computed for specific atoms | Identifies the most nucleophilic sites within a molecule for predicting regioselectivity. acs.org |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives (excluding biological activity claims)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to establish a mathematical correlation between the structural features of a series of compounds and their observed activities or properties. scientific.net While QSAR traditionally focuses on biological activities, QSPR models are developed to predict physicochemical properties. rsc.org These models are invaluable for designing new derivatives of a parent compound, such as this compound, with desired properties, thereby reducing the need for extensive experimental synthesis and testing.

QSPR studies on imidazole derivatives have successfully predicted a range of properties. For example, models have been built to forecast quantum chemical properties like entropy and enthalpy of formation. researchgate.netresearchgate.net In one study, Genetic Algorithm–Multiple Linear Regression (GA-MLR) and Backpropagation–Artificial Neural Network (BP-ANN) methods were used to create QSPR models for 84 imidazole derivatives, with structures optimized at the DFT-B3LYP/6-311G* level. researchgate.netresearchgate.net The predictive power of these models was found to be statistically robust, suggesting their utility in designing new imidazole compounds and predicting their properties. researchgate.netresearchgate.net

Another significant application of QSPR for imidazole-based compounds is the prediction of physical properties like melting points, which is crucial for applications such as ionic liquids. rsc.org A study on 353 imidazolium (B1220033) ionic liquids used the Monte Carlo algorithm to develop a robust QSPR model for predicting melting points (Tm). rsc.org The model utilized hybrid optimal descriptors derived from SMILES and molecular graphs, demonstrating good predictive ability with validation R² values ranging from 0.7846 to 0.8535. rsc.org

In the context of non-biological activities, QSAR models have been applied to predict the corrosion inhibition efficiency of imidazole derivatives. scientific.net These models correlate molecular descriptors (structural, thermodynamic, topological) with the measured efficiency. A study employing a genetic function approximation approach developed a QSAR equation that accurately predicted the corrosion inhibition efficiency for a set of 18 imidazole derivatives, showing a strong match with experimental data. scientific.net Such models highlight the importance of specific physicochemical features, such as polarizability and electronegativity, in determining the compound's performance. researchgate.net

The development of a QSPR or QSAR model involves several key steps:

Data Set Preparation: A diverse set of derivatives with known experimental property values is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, constitutional, quantum-chemical) are calculated for each molecule.

Model Building: Statistical methods like Multiple Linear Regression (MLR), Genetic Function Approximation (GFA), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the property. scientific.net

Validation: The model's statistical significance and predictive power are rigorously tested using internal and external validation techniques. researchgate.net

For derivatives of this compound, QSPR models could be developed to predict properties such as solubility, stability, or spectroscopic characteristics, facilitating the design of new materials with tailored physical properties.

| Compound Class | Predicted Property | Modeling Technique | Key Finding | Reference |

|---|---|---|---|---|

| Imidazole Derivatives | Entropy, Enthalpy of Formation | GA-MLR, BP-ANN | The models showed acceptable predictive power for quantum chemical properties. | researchgate.netresearchgate.net |

| Imidazolium Ionic Liquids | Melting Point (Tm) | Monte Carlo Algorithm (CORAL software) | A robust QSPR model was developed to predict the melting points of 353 compounds. | rsc.org |

| Imidazole Derivatives | Corrosion Inhibition Efficiency | Genetic Function Approximation (GFA) | A QSAR equation successfully predicted efficiencies, matching experimental data. | scientific.net |

| Imidazole-4,5-dicarboxamide Derivatives | Anti-Yellow Fever Activity | GFA using 2D PaDEL descriptors | Models highlighted the importance of polarizabilities and electronegativities. | researchgate.net |

Biological and Biochemical Implications Non Clinical Research Focus

Role in Hypothetical or In Vitro Biochemical Pathways

Enzymatic Transformations and Metabolic Fates in Model Systems (e.g., cell-free extracts)

There is currently no publicly available scientific literature that details the enzymatic transformations or metabolic fate of 4-Amino-1H-imidazole-2,5-dione in any model systems, including cell-free extracts.

Molecular Interactions with Biomolecules in Research Contexts

Ligand-Protein Binding Studies via Biophysical Techniques (e.g., molecular docking for understanding interaction modes, not efficacy)

No ligand-protein binding studies or molecular docking analyses for this compound have been reported in the available scientific literature.

Nucleic Acid Interactions and Intercalation Studies (mechanistic focus)

There are no published studies on the interaction or intercalation of this compound with nucleic acids.

Biomimetic Synthesis and Natural Product Analogues

Information regarding the biomimetic synthesis of this compound or its relationship to any natural product analogues is not available in the current body of scientific literature.

Chemical Probe Development for Biological Systems (as research tools)

The use of this compound in the development of chemical probes for biological systems has not been documented in any available research.

Applications As a Synthetic Building Block and Future Research Directions

Utility in the Synthesis of Complex Organic Molecules

The imidazole (B134444) nucleus is a cornerstone in many biologically active compounds and serves as a key intermediate in numerous synthetic pathways. semanticscholar.org The presence of amino and dione (B5365651) groups in 4-Amino-1H-imidazole-2,5-dione enhances its synthetic versatility.

The imidazole ring system is a fundamental component of several natural products, including the amino acid histidine, histamine, and the purine (B94841) bases of nucleic acids. longdom.org The unique substitution pattern of this compound offers a strategic starting point for the synthesis of complex natural products and their structurally modified analogues. For instance, the related compound 4-amino-imidazole-5-carboxamide is found naturally as a riboside, highlighting the biological relevance of this scaffold. semanticscholar.orglongdom.org The ability to introduce further chemical diversity through the amino and dione functionalities allows for the generation of libraries of compounds for biological screening.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. chemicalbook.com this compound serves as a versatile precursor for the synthesis of a wide array of other heterocyclic systems. The reactivity of its functional groups enables cyclization and condensation reactions to form fused-ring systems and other complex architectures. For example, imidazole derivatives are used in the synthesis of fused heterocyclic compounds like imidazo[2,1-a]isoindole-2,5-diones. researchgate.net The ability to construct diverse molecular frameworks is crucial for the development of new therapeutic agents and functional materials. semanticscholar.org

Table 1: Examples of Heterocyclic Scaffolds Derived from Imidazole Precursors

| Precursor Class | Resulting Heterocyclic Scaffold | Synthetic Strategy |

| α-Amino Amides | Imidazolidin-4-ones | Condensation with ketones or aldehydes researchgate.net |

| 2-Aminobenzimidazole | Dihydrobenzo researchgate.netimidazolo[1,2-a]pyrimidines | Multi-component reaction with aldehydes and malononitrile (B47326) academie-sciences.fr |

| Phthalhydrazide | 1H-Pyrazolo[1,2-b]phthalazine-5,10-diones | Multi-component reaction with aldehydes and malononitrile ias.ac.in |

Precursor to Natural Products and Their Analogues

Potential in Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of systems composed of a discrete number of molecules held together by non-covalent intermolecular forces. The structure of this compound, with its hydrogen bond donors (N-H) and acceptors (C=O), makes it an excellent candidate for constructing ordered supramolecular assemblies. researchgate.net

The imidazole ring itself is known to form persistent hydrogen-bonded tape motifs in the solid state. researchgate.net The presence of the amino and dione groups provides additional sites for hydrogen bonding, enabling the formation of more complex and predictable three-dimensional structures. These well-defined hydrogen bonding patterns are crucial for molecular recognition, where one molecule selectively binds to another through specific non-covalent interactions. This property is fundamental in various biological processes and has applications in sensor technology and catalysis.

Integration into Advanced Functional Materials

The unique structural and electronic properties of this compound make it a promising component for the design of advanced functional materials. While not a functional material on its own, its incorporation as a structural unit can impart specific properties to a larger system.

For instance, the related 1H-pyrrole-2,5-dione moiety has been shown to be important for inducing the differentiation of mesenchymal stem cells into functional endothelial cells, which has implications for vascular disease therapies. nih.gov Similarly, imidazole-containing compounds are utilized in the development of dyes and fluorescent whitening agents due to their electronic properties. openmedicinalchemistryjournal.com The rigid, planar structure of the imidazole ring, combined with the potential for strong intermolecular interactions, can contribute to the thermal stability and ordered packing required for materials used in organic electronics and photovoltaics. chemscene.com

Emerging Research Areas

The full potential of this compound is still being explored, with several exciting research avenues emerging.

Imidazole and its derivatives have been successfully employed as organocatalysts in a variety of organic transformations. ias.ac.in The amphoteric nature of the imidazole ring, possessing both acidic and basic sites, allows it to facilitate reactions through different catalytic cycles. ias.ac.in Guanidine derivatives, which share some structural similarities with the amino-imidazole core, are also used as catalysts. mdpi.com

The incorporation of the this compound scaffold into more complex molecular architectures could lead to the development of novel catalysts with enhanced activity and selectivity. For example, attaching this unit to a solid support could create a recyclable heterogeneous catalyst, which is highly desirable for green and sustainable chemistry. researchgate.net Research in this area could focus on designing catalysts for specific reactions, such as multi-component reactions for the efficient synthesis of complex molecules. researchgate.netresearchgate.net

High-Throughput Synthesis and Screening for Chemical Libraries (synthetic focus)

The intrinsic reactivity and versatile scaffold of this compound position it as a valuable building block for the generation of chemical libraries. High-throughput synthesis (HTS) methodologies, which enable the rapid production of a large number of distinct compounds, are instrumental in modern drug discovery and materials science. While specific HTS protocols for this compound are not extensively detailed in publicly available literature, the principles of parallel and combinatorial synthesis applied to other heterocyclic systems offer a clear roadmap for its potential application.

The generation of chemical libraries is a cornerstone of drug discovery, allowing for the screening of vast numbers of compounds against biological targets. nih.gov Methodologies such as solution-phase parallel synthesis and solid-phase synthesis are commonly employed to create these libraries. nih.govchimia.chacs.org

Solution-Phase Parallel Synthesis:

Solution-phase parallel synthesis is a well-established method for creating focused chemical libraries. nih.gov This approach avoids the need to re-optimize reaction conditions for a solid support. For instance, the parallel synthesis of a library of Δ2-pyrazolines was successfully achieved using a multi-component reaction strategy, yielding a diverse set of compounds for biological screening. nih.gov Similarly, a diverse 71-member library of multi-substituted cyclic imidates was generated through solution-phase parallel synthesis, showcasing the utility of this method for heterocyclic compounds. nih.gov This strategy could be adapted for this compound by reacting it with a diverse set of building blocks in a parallel fashion to generate a library of substituted imidazole-2,5-diones.

Solid-Phase Synthesis:

Solid-phase synthesis (SPS) offers significant advantages for library generation, particularly in the ease of purification, as excess reagents and by-products can be simply washed away. This technique has been effectively used for the synthesis of various heterocyclic libraries, including polyamides containing imidazole and pyrrole (B145914) amino acids. acs.orggoogle.com An efficient method for the solid-supported synthesis of trisubstituted imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines has also been described, demonstrating the adaptability of SPS for complex heterocyclic systems. nih.gov The amino group of this compound could potentially be anchored to a solid support, allowing for subsequent chemical modifications to build a diverse library of compounds.

Multicomponent Reactions (MCRs):

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are exceptionally well-suited for high-throughput synthesis. researchgate.net They offer efficiency and atom economy, making them attractive for generating molecular diversity. Numerous methods have been developed for the synthesis of highly substituted imidazoles using MCRs, often employing various catalysts to achieve high yields. nih.govrsc.org These approaches could be explored for the one-pot synthesis of libraries based on the this compound scaffold.

The table below lists examples of heterocyclic scaffolds and the synthesis methods used to generate chemical libraries, illustrating the potential approaches for this compound.

| Heterocyclic Scaffold | Synthesis Method | Library Type |

| Δ2-Pyrazolines | Solution-Phase Parallel Synthesis | Focused Library |

| Cyclic Imidates | Solution-Phase Parallel Synthesis | Diverse Library |

| Pyrazolo[1,5-a]- acs.orgnih.govCurrent time information in Tiranë, AL.-triazin-4-ones | Solid-Phase Synthesis | Diverse Library |

| Imidazo[4,5-c]pyridines | Solid-Phase Synthesis | Trisubstituted Derivatives |

| Polyamides (containing Imidazole) | Solid-Phase Synthesis | Sequence-Specific Polyamides |

| Highly Substituted Imidazoles | Multicomponent Reactions | Diverse Library |

By adapting these established high-throughput synthesis strategies, it is conceivable to generate large and diverse chemical libraries based on the this compound core. Subsequent high-throughput screening of these libraries against various biological targets or for specific material properties could lead to the discovery of novel bioactive compounds or functional materials.

Q & A

Q. Table 1. Key Spectral Data for this compound Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Diketopiperazine | 7.25 (s, 1H, NH) | 168.2 (C=O) | |

| Spiro-imidazolone | 6.90 (d, J=8 Hz, 2H) | 158.9 (C-I) |

Q. Table 2. Antiviral Activity of Structural Analogs

| Derivative | Target | IC50 (μM) | Assay Type |

|---|---|---|---|

| Compound 7 | H1N1 | 6.8 ± 1.5 | Plaque reduction |

| Compound 3 | H1N1 | 41.5 ± 4.5 | Cytopathic effect |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.